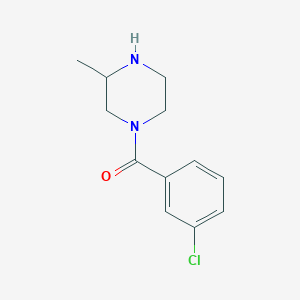

1-(3-Chlorobenzoyl)-3-methylpiperazine

CAS No.: 1240574-66-6

Cat. No.: VC11719959

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1240574-66-6 |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | (3-chlorophenyl)-(3-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H15ClN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |

| Standard InChI Key | LSICRKDHQWSCCO-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The molecular formula of 1-(3-Chlorobenzoyl)-3-methylpiperazine is C₁₂H₁₅ClN₂O, with a molecular weight of 238.71 g/mol. The compound features a piperazine core substituted with a methyl group at the 3-position and a 3-chlorobenzoyl group at the 1-position. Key physicochemical properties inferred from analogous structures include:

| Property | Value | Source Analogy |

|---|---|---|

| Density | ~1.2 g/cm³ | |

| Boiling Point | ~335°C | |

| LogP (Partition Coeff.) | ~2.5 | |

| Water Solubility | Low (hydrophobic) |

The 3-chlorobenzoyl moiety contributes to the compound’s lipophilicity, as evidenced by the LogP value comparable to (3R)-1-(3-chlorophenyl)-3-methylpiperazine . The chlorine atom at the meta position of the benzoyl group enhances electronic effects, potentially influencing reactivity and biological interactions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 1-(3-Chlorobenzoyl)-3-methylpiperazine typically involves a two-step process:

-

Preparation of 3-Methylpiperazine:

Piperazine derivatives are often synthesized via nucleophilic substitution or reductive amination. For example, 3-methylpiperazine can be derived from diethanolamine and methylamine under acidic conditions . -

Acylation with 3-Chlorobenzoyl Chloride:

The final step involves reacting 3-methylpiperazine with 3-chlorobenzoyl chloride in the presence of a base (e.g., NaOH or Et₃N) to facilitate the acylation reaction. This method mirrors the synthesis of 1-(2-chlorobenzoyl)-3-methylpiperazine, where the ortho isomer is produced with a yield of ~65% under mild conditions.

Example Protocol (adapted from and):

-

Dissolve 3-methylpiperazine (1.0 equiv) in dry dichloromethane.

-

Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise at 0–5°C.

-

Stir for 12 hours at room temperature.

-

Extract with dilute HCl, wash organic layer, and concentrate in vacuo.

-

Purify via column chromatography (hexane:ethyl acetate = 8:2).

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

IR Spectroscopy: A strong absorption band near 1640 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the benzoyl group, consistent with related N-benzoylpiperazines .

-

¹H NMR: Key signals include:

Industrial and Research Applications

Pharmaceutical Intermediate

1-(3-Chlorobenzoyl)-3-methylpiperazine serves as a precursor in synthesizing kinase inhibitors and serotonin receptor modulators. For example, EURO-CELTQUE’s patent (WO2004/029031) highlights its utility in producing antipsychotic agents .

Material Science

Piperazine derivatives are employed in polymer crosslinking and corrosion inhibitors. The chlorobenzoyl group’s electron-withdrawing properties could stabilize charge-transfer complexes in conductive materials.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the benzoyl and piperazine substituents could optimize pharmacological profiles.

-

Targeted Delivery Systems: Encapsulation in liposomes or nanoparticles may improve bioavailability.

-

Environmental Impact Studies: Degradation pathways and ecotoxicity remain uncharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume